2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole
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Overview
Description
1-[1-(1,3-Benzothiazol-2-yl)nonyl]-1H-1,2,3-benzotriazole is a complex organic compound that features both benzothiazole and benzotriazole moieties. Benzothiazole is a bicyclic heterocyclic compound containing a 5-membered 1,3-thiazole ring fused with a benzene ring . Benzotriazole, on the other hand, is a tricyclic compound with a 1,2,3-triazole ring fused to a benzene ring
Preparation Methods
The synthesis of 1-[1-(1,3-Benzothiazol-2-yl)nonyl]-1H-1,2,3-benzotriazole can be achieved through several synthetic routes. One common method involves the condensation of 2-aminothiophenol with an aldehyde to form the benzothiazole ring . This reaction typically requires a catalyst such as iodine or a mixture of hydrogen peroxide and hydrochloric acid . The benzotriazole moiety can be introduced through a subsequent reaction with an appropriate diazonium salt . Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-[1-(1,3-Benzothiazol-2-yl)nonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound . Major products formed from these reactions include various substituted benzothiazole and benzotriazole derivatives .
Scientific Research Applications
1-[1-(1,3-Benzothiazol-2-yl)nonyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated as a potential drug candidate for the treatment of various diseases . In industry, it is used as a corrosion inhibitor and as an additive in lubricants and polymers .
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Benzothiazol-2-yl)nonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits key enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . In anticancer applications, it interferes with cellular signaling pathways and induces apoptosis in cancer cells . The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in various applications .
Comparison with Similar Compounds
1-[1-(1,3-Benzothiazol-2-yl)nonyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds such as 1,3-benzothiazole and 1,2,3-benzotriazole . While these compounds share some structural similarities, 1-[1-(1,3-Benzothiazol-2-yl)nonyl]-1H-1,2,3-benzotriazole is unique due to the presence of both benzothiazole and benzotriazole moieties in a single molecule . This dual functionality enhances its reactivity and broadens its range of applications . Other similar compounds include benzoxazoles and thiazoles, which lack the fused benzene ring present in benzothiazole .
Properties
Molecular Formula |
C22H26N4S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[1-(benzotriazol-1-yl)nonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H26N4S/c1-2-3-4-5-6-7-15-20(22-23-18-13-9-11-16-21(18)27-22)26-19-14-10-8-12-17(19)24-25-26/h8-14,16,20H,2-7,15H2,1H3 |
InChI Key |
WMCBEWGXNHMSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C1=NC2=CC=CC=C2S1)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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